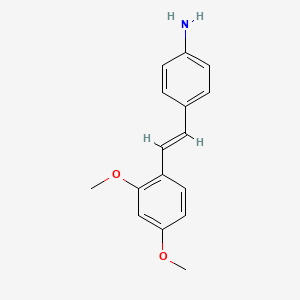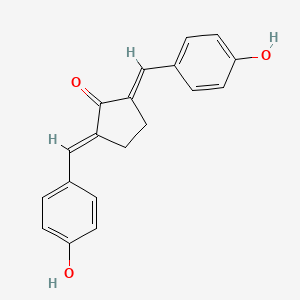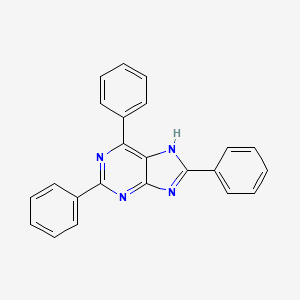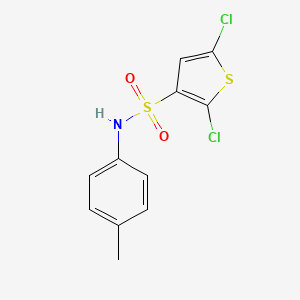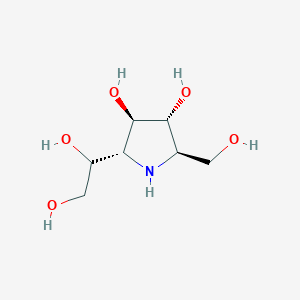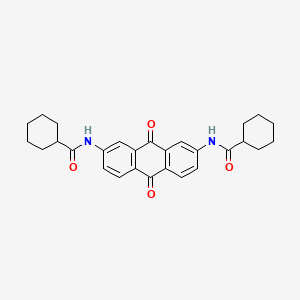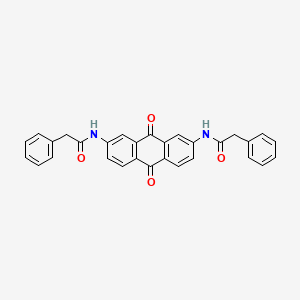
2,7-Bis(phenylacetamido)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthraquinones are a class of naturally occurring compounds that have been used for centuries in traditional medicine and as dyes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(phenylacetamido)anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone followed by further amination. The reaction conditions often include the use of organic solvents and catalysts to facilitate the acetylation and amination processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Bis(phenylacetamido)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The phenylacetamido groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(phenylacetamido)anthraquinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of 2,7-Bis(phenylacetamido)anthraquinone involves its interaction with essential cellular proteins. It can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival . By targeting these proteins, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Similar Compounds:
Doxorubicin: An anthracycline antibiotic with a similar anthraquinone core, used as an anticancer agent.
Daunorubicin: Another anthracycline with similar properties and applications.
Mitoxantrone: A synthetic anthraquinone derivative used in cancer therapy.
Uniqueness: this compound is unique due to the specific substitution pattern of phenylacetamido groups at the 2 and 7 positions. This structural modification enhances its chemical stability and biological activity compared to other anthraquinone derivatives .
Eigenschaften
Molekularformel |
C30H22N2O4 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
N-[9,10-dioxo-7-[(2-phenylacetyl)amino]anthracen-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C30H22N2O4/c33-27(15-19-7-3-1-4-8-19)31-21-11-13-23-25(17-21)30(36)26-18-22(12-14-24(26)29(23)35)32-28(34)16-20-9-5-2-6-10-20/h1-14,17-18H,15-16H2,(H,31,33)(H,32,34) |
InChI-Schlüssel |
YFLLPGICLQVMIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



